molecular formula C11H14BrNO2 B7468633 5-bromo-N,N-diethyl-2-hydroxybenzamide

5-bromo-N,N-diethyl-2-hydroxybenzamide

Cat. No.: B7468633
M. Wt: 272.14 g/mol
InChI Key: YAHBIRFKJOQVET-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diethyl-2-hydroxybenzamide is a halogenated salicylanilide derivative presented for research and further manufacturing applications. This compound is part of a class of molecules known for significant biological activity and is a candidate for use in pharmaceutical development and biochemical probing. Compounds within this class have demonstrated a notable ability to inhibit the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The inhibition of these cholinesterases is a validated therapeutic approach for neurodegenerative conditions, and research-grade molecules like this are vital for developing new central nervous system (CNS) active agents . Furthermore, the salicylanilide scaffold is recognized for its antimicrobial properties. Recent studies on structurally similar N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising activity against Gram-positive bacteria, including strains like Staphylococcus aureus . The bromo and diethylamide substitutions on the salicylanilide core are designed to optimize lipophilicity, which can influence cell membrane penetration and overall bioavailability . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

5-bromo-N,N-diethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-13(4-2)11(15)9-7-8(12)5-6-10(9)14/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBIRFKJOQVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Carboxylic Acid :
    The carboxylic acid group is activated using CDI or thionyl chloride (SOCl₂). For instance, treatment with SOCl₂ in tetrahydrofuran (THF) at 10–20°C for 2 hours converts the acid to its corresponding acyl chloride.

    5-Bromo-2-hydroxybenzoic acid+SOCl25-Bromo-2-hydroxybenzoyl chloride+HCl+SO2\text{5-Bromo-2-hydroxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{5-Bromo-2-hydroxybenzoyl chloride} + \text{HCl} + \text{SO}_2
  • Amidation with Diethylamine :
    The acyl chloride reacts with diethylamine in the presence of a base (e.g., triethylamine) to form the target compound. A typical procedure involves stirring the mixture in dioxane at 0–20°C, followed by acidification to precipitate the product.

Optimization Insights :

  • Yield : 80–88% (based on analogous reactions).

  • Purification : Recrystallization from ethyl acetate yields colorless crystals.

  • Challenges : Competing esterification or over-alkylation requires controlled stoichiometry and low temperatures.

Nucleophilic Aromatic Substitution (NAS) on Pre-Functionalized Intermediates

An alternative strategy employs NAS to introduce the diethylamide group onto a brominated nitrobenzene precursor. This method, adapted from Ambeed’s synthesis of 5-bromo-N-methyl-2-nitroaniline, involves sequential reduction and amidation.

Stepwise Procedure

  • Nitro Reduction :
    Hydrogenation or Fe/NH₄Cl-mediated reduction converts 5-bromo-2-nitrobenzoic acid derivatives to the corresponding amine. For example, Fe powder in ethanol/water at reflux reduces nitro groups with >90% efficiency:

    5-Bromo-2-nitrobenzoic acidFe, NH₄Cl5-Bromo-2-aminobenzoic acid\text{5-Bromo-2-nitrobenzoic acid} \xrightarrow{\text{Fe, NH₄Cl}} \text{5-Bromo-2-aminobenzoic acid}
  • Amide Formation :
    The amine intermediate is acylated with diethylamine using CDI or EDCl/HOBt.

Critical Parameters :

  • Temperature : 45–75°C for nitro reduction.

  • Catalyst : Palladium-based catalysts (e.g., PdCl₂dppf) enhance coupling efficiency in aryl halide intermediates.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature RangePurification
Direct Amidation80–88SOCl₂, Diethylamine0–20°CRecrystallization
NAS Pathway70–85Fe, NH₄Cl, CDI45–75°CColumn Chromatography
Cross-Coupling60–70PdCl₂dppf, CsOAc80–100°CSolvent Extraction

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2-hydroxybenzamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in water or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of various substituted benzamides.

    Oxidation: Conversion to 5-bromo-N,N-diethyl-2-hydroxybenzaldehyde.

    Reduction: Formation of 5-bromo-N,N-diethyl-2-hydroxybenzylamine.

Scientific Research Applications

Chemistry: 5-bromo-N,N-diethyl-2-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2-hydroxybenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom and diethylamide group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Position and Nature of Substituents
  • 5-Bromo-2-fluoro-N-methyl-benzamide (): Replacing the hydroxyl group (in the target compound) with fluorine reduces hydrogen-bonding capacity but increases electronegativity. Synthesis: Uses T3P as a coupling agent under mild conditions (25°C, 4 hours) .
  • 2-Bromo-5-methoxy-N,N-dimethylbenzamide (): Methoxy (electron-donating) vs. hydroxyl (electron-withdrawing) alters electronic distribution, affecting binding to biological targets. Dimethyl vs. Key Data: LogP = 2.15 (higher than hydroxyl analogs due to methoxy’s lipophilic nature) .
Impact of Bromine vs. Other Halogens
  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide ():
    • Chlorine substitution (smaller atomic radius than bromine) may reduce steric effects but also decrease polarizability, impacting hydrophobic interactions in biological systems .

Amide Nitrogen Substituents

  • N,N-Diethyl-2-hydroxybenzamide (Parent Compound, ):
    • The absence of bromine reduces molecular weight (MW = 207.3 vs. 300.2 for the brominated analog) and alters electronic properties. Bromine’s presence enhances halogen bonding and lipophilicity (LogP increase) .

Heterocyclic Derivatives

  • 5-Bromo-N-(3-cyano-5-methyl-benzothiophen-2-yl)-2-furamide (): Replacement of the benzene ring with a benzothiophene introduces sulfur, enhancing π-π stacking and metabolic stability. The furamide linkage may alter bioavailability .

Table 1: Key Properties of Selected Benzamides

Compound Name Molecular Formula MW LogP Key Substituents Reference
5-Bromo-N,N-diethyl-2-hydroxybenzamide C₁₁H₁₄BrNO₂ 300.2 ~2.8* Br (C5), OH (C2), N,N-diethyl N/A
2-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ 258.1 2.15 Br (C2), OMe (C5), N,N-dimethyl
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide C₁₅H₂₀BrNO 326.2 ~3.5* Br (C5), cyclohexyl, 2,4-dimethyl
5-Bromo-2-fluoro-N-methyl-benzamide C₈H₇BrFNO 244.1 ~1.9* Br (C5), F (C2), N-methyl

*Predicted using analogous data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-N,N-diethyl-2-hydroxybenzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via amidation of 5-bromo-2-hydroxybenzoic acid using diethylamine in the presence of dehydrating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., DCC). Reaction conditions such as solvent polarity (toluene vs. DMF), temperature (reflux vs. room temperature), and stoichiometry significantly affect yields. For example, thionyl chloride-mediated amidation in dichloromethane at reflux (40–60°C) typically achieves 70–85% yield, while side reactions like esterification may occur if moisture is present .
  • Data Analysis : Comparative studies show that using SOCl₂ in anhydrous conditions minimizes byproducts, whereas DMF as a solvent enhances solubility of intermediates but requires careful purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and the aromatic bromine substituent (δ 7.2–7.8 ppm). 13^13C NMR identifies the carbonyl resonance (δ ~165 ppm) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (C₁₁H₁₄BrNO₂, [M+H]⁺ = 288.02) and fragmentation patterns to confirm substituent positions .
    • Best Practices : Coupling HPLC with MS ensures purity assessment, especially for detecting trace byproducts like de-brominated analogs .

Advanced Research Questions

Q. How can regioselective bromination be achieved in the synthesis of 2-hydroxybenzamide derivatives?

  • Experimental Design : Regioselective bromination at the 5-position of 2-hydroxybenzamide requires electrophilic substitution directed by the hydroxyl group. Using Br₂ in acetic acid at 0–5°C minimizes di-bromination, achieving >90% selectivity. Computational DFT studies support the ortho/para-directing effect of the hydroxyl group, with the 5-position favored due to steric hindrance at the 3-position .
  • Contradiction Analysis : Some studies report competing chlorination when using Br₂ in HCl-containing solvents, necessitating strict control of halide sources .

Q. What mechanistic insights explain the catalytic role of palladium in coupling reactions involving this compound?

  • Mechanistic Study : In Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, with Pd(PPh₃)₄ facilitating oxidative addition to form a Pd(II) intermediate. The hydroxy group enhances electron density on the aromatic ring, accelerating transmetallation with boronic acids. Kinetic studies show a second-order dependence on Pd catalyst concentration, suggesting a bis-phosphine ligand mechanism .
  • Data Interpretation : Contrasting reports on catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) highlight the importance of ligand choice. For example, bulky ligands like XPhos suppress β-hydride elimination in alkylboron partners .

Q. How do substituents on the benzamide core influence biological activity, and what computational models validate these effects?

  • Methodology : QSAR studies correlate the diethylamino group’s lipophilicity (logP ~2.8) with enhanced membrane permeability in antimicrobial assays. Docking simulations (AutoDock Vina) reveal hydrogen bonding between the hydroxy group and bacterial enzyme active sites (e.g., dihydrofolate reductase), while bromine contributes to hydrophobic interactions .
  • Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting ionization of the hydroxy group). MD simulations suggest protonation at physiological pH alters binding conformations .

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